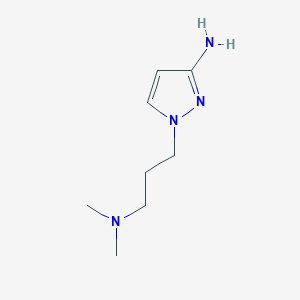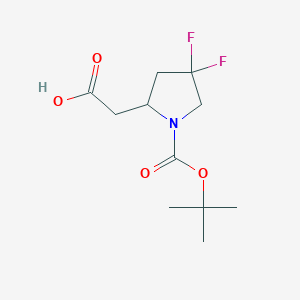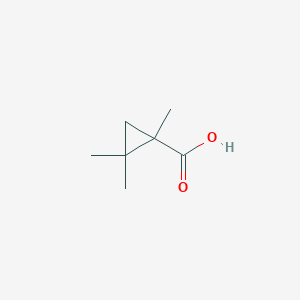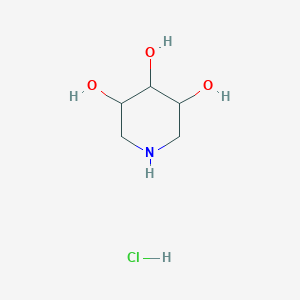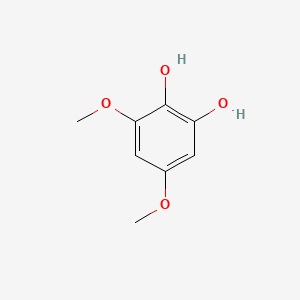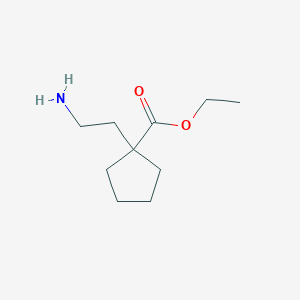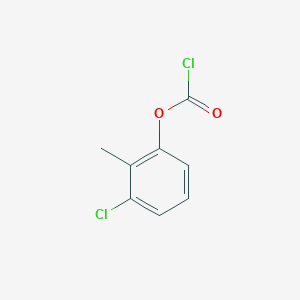
3-Chloro-2-methylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a 3-chloro-2-methylphenyl moiety. Chloroformates are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylphenyl chloroformate typically involves the reaction of 3-chloro-2-methylphenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:
3-Chloro-2-methylphenol+Phosgene→3-Chloro-2-methylphenyl chloroformate+HCl
The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosgene and the chloroformate product. The use of a base helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: Reaction with water to form 3-chloro-2-methylphenol and carbon dioxide.
Reduction: Reaction with reducing agents to form the corresponding alcohol.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates in the presence of a base.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-Chloro-2-methylphenol: Formed from hydrolysis.
Scientific Research Applications
3-Chloro-2-methylphenyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylphenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives such as carbamates and carbonates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl chloroformate: Similar in structure but with a methyl group instead of the 3-chloro-2-methylphenyl group.
Benzyl chloroformate: Contains a benzyl group instead of the 3-chloro-2-methylphenyl group.
Phenyl chloroformate: Contains a phenyl group instead of the 3-chloro-2-methylphenyl group.
Uniqueness
3-Chloro-2-methylphenyl chloroformate is unique due to the presence of both a chloro and a methyl group on the phenyl ring. This structural feature can influence its reactivity and the types of derivatives formed, making it distinct from other chloroformates.
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(3-chloro-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4H,1H3 |
InChI Key |
QFJFXBMFUZQESR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)
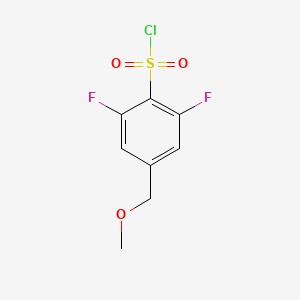
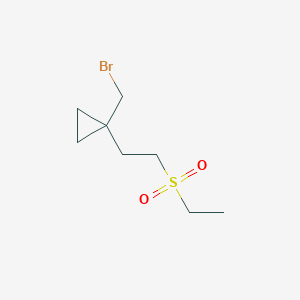
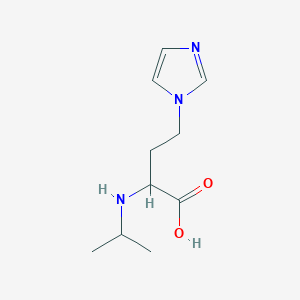
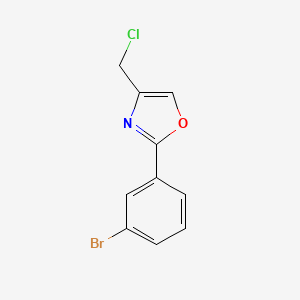
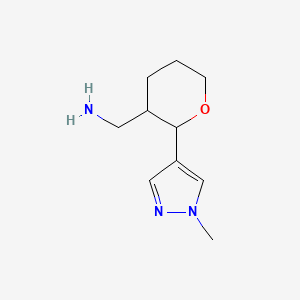
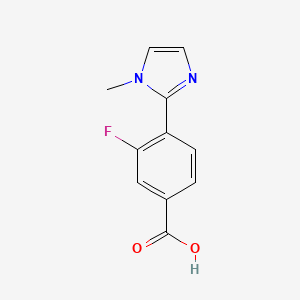
![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)
